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Diquas

Cat. No.: B10828734
M. Wt: 786.3 g/mol
InChI Key: NMLMACJWHPHKGR-NCOIDOBVSA-J
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Description

Contextualization of Purinergic Signaling and P2Y2 Receptors in Scientific Inquiry

Purinergic signaling was first proposed as a concept in 1972, but its widespread acceptance and the detailed characterization of receptor subtypes, including the P2Y receptors, gained momentum in the early 1990s with the advent of cloning techniques. frontiersin.org This system is now recognized for its rapid effects in neurotransmission and secretion, as well as its long-term influence on processes like proliferation, differentiation, migration, and cell death. frontiersin.org

The P2Y2 receptor, a key component of this system, is a G protein-coupled receptor expressed in various tissues, including epithelial cells. patsnap.compreprints.orgmdpi.comnih.gov Its activation is known to trigger intracellular signaling cascades, notably increasing intracellular calcium ion concentrations. patsnap.compreprints.orgmdpi.comresearchgate.net This calcium mobilization is a critical step in mediating downstream effects, such as the regulation of ion channels and the stimulation of secretion. patsnap.compreprints.orgmdpi.comnih.gov

Historical Perspective of Diquafosol's Emergence in Basic Research

The pharmacological effects of Diquafosol (B1208481), particularly its agonist activity at the P2Y2 purinergic receptor, were discovered by Inspire Pharmaceuticals, Inc. in the US. pmda.go.jp Recognizing the potential of P2Y2 receptor activation in stimulating fluid and mucin secretion, basic research began to explore Diquafosol's utility in conditions characterized by deficiencies in these processes. Early studies in animal models, such as rats with removed lacrimal glands, demonstrated Diquafosol's ability to stimulate tear and mucin secretion and improve corneal epithelial damage. pmda.go.jpnih.govnih.gov These foundational studies provided the basis for further investigation into its mechanisms and potential applications.

Diquafosol as a Probe in Biochemical and Cellular Investigations

Diquafosol serves as a valuable chemical probe for studying P2Y2 receptor function and the signaling pathways they engage. By selectively activating P2Y2 receptors, researchers can delineate the specific roles of this receptor subtype in complex biological systems. Studies using Diquafosol have helped to elucidate the downstream signaling events following P2Y2 activation, including the elevation of intracellular calcium and the subsequent activation of pathways such as ERK1/2 and RSK. patsnap.commdpi.comarvojournals.org Furthermore, research suggests Diquafosol can influence inflammatory pathways, such as inhibiting NF-κB signaling, particularly under conditions of cellular stress. mdpi.compreprints.org The use of Diquafosol in in vitro studies with corneal epithelial cells has provided insights into its effects on cell viability, apoptosis, and the expression of inflammatory cytokines. mdpi.comarvojournals.orgmdpi.comsmolecule.com

Overview of Major Academic Research Themes Involving Diquafosol

Academic research involving Diquafosol has largely centered on its effects related to P2Y2 receptor activation, particularly in the context of ocular surface biology. Key research themes include:

Stimulation of Tear and Mucin Secretion: A primary focus has been on Diquafosol's role as a secretagogue, promoting the release of aqueous fluid and mucins from conjunctival epithelial cells and goblet cells. patsnap.compreprints.orgmdpi.comnih.govresearchgate.netnih.govnih.govmdpi.commdpi.comresearchgate.netbmj.comfrontiersin.orgresearchgate.netnih.gov

Improvement of Tear Film Stability: Studies investigate how Diquafosol's effects on secretion contribute to enhancing the stability and quality of the tear film. patsnap.compreprints.orgmdpi.comnih.govresearchgate.netarvojournals.orgpreprints.orgmdpi.commdpi.comresearchgate.netbmj.comfrontiersin.orgresearchgate.netnih.govnih.gov

Corneal Wound Healing: Research explores Diquafosol's potential to promote the healing of the corneal epithelium, which can be compromised in various ocular surface conditions. pmda.go.jpnih.govarvojournals.orgmdpi.comresearchgate.netnih.gov This may involve mechanisms such as stimulating cell proliferation and modulating growth factors like NGF. arvojournals.orgmdpi.com

Anti-inflammatory Effects: Investigations examine Diquafosol's ability to mitigate inflammation on the ocular surface, potentially through the modulation of inflammatory cytokines and signaling pathways. mdpi.comarvojournals.orgpreprints.orgmdpi.comsmolecule.com

Effects on Meibomian Glands: Some studies have explored Diquafosol's influence on meibomian gland function and lipid layer production, contributing to a more comprehensive understanding of its impact on the entire tear film structure. preprints.orgmdpi.comnih.govarvojournals.orgfrontiersin.orgnih.govsciopen.commedrxiv.org

Comparative studies assessing Diquafosol against other treatments, such as sodium hyaluronate, have also been a significant area of research to understand its relative efficacy in improving objective signs like corneal and conjunctival staining. researchgate.netmdpi.combmj.comnih.govaao.orgnih.gov

Scope and Significance of Diquafosol Studies in Contemporary Biomedical Research

Studies involving Diquafosol hold significant biomedical relevance, primarily due to the widespread prevalence of conditions characterized by impaired fluid and mucin secretion, such as dry eye disease. preprints.orgmdpi.comnih.gov By acting as a P2Y2 receptor agonist, Diquafosol offers a mechanism to directly address deficiencies in tear film components. frontiersin.orgpatsnap.compreprints.orgmdpi.comnih.govresearchgate.netnih.govarvojournals.orgpreprints.orgmdpi.comsmolecule.commdpi.comresearchgate.netbmj.comfrontiersin.orgresearchgate.netnih.govnih.govaao.orgnih.gov

The research on Diquafosol contributes not only to the potential management of these conditions but also to a deeper understanding of purinergic signaling and the specific functions of the P2Y2 receptor in epithelial biology. This knowledge can inform the development of new therapeutic strategies targeting purinergic receptors for a range of disorders beyond the ocular surface. frontiersin.orgukri.org The ongoing research exploring Diquafosol's effects on inflammation, wound healing, and different components of the tear film highlights its multifaceted impact and its continued importance in contemporary biomedical research. preprints.orgmdpi.compmda.go.jpnih.govarvojournals.orgpreprints.orgmdpi.comsmolecule.comfrontiersin.orgresearchgate.netnih.govsciopen.commedrxiv.org

Here are some examples of research findings involving Diquafosol:

Research AreaKey FindingSource
Mucin SecretionStimulates mucin secretion from conjunctival goblet cells and upregulates membrane-associated mucin genes. preprints.orgmdpi.comnih.govnih.gov
Aqueous Tear SecretionPromotes water secretion from conjunctival epithelial cells and accessory lacrimal glands. patsnap.compreprints.orgmdpi.comresearchgate.netnih.govmdpi.comresearchgate.netbmj.comfrontiersin.orgresearchgate.net
Corneal Epithelial HealingImproves corneal wound healing and prevents epithelial damage in dry eye models. pmda.go.jpnih.govarvojournals.orgmdpi.comresearchgate.netnih.gov
Anti-inflammatory EffectsReduces inflammatory cytokine levels and inhibits NF-κB signaling in corneal epithelial cells. mdpi.comarvojournals.orgpreprints.orgmdpi.comsmolecule.com
Tear Film Break-Up Time (TBUT)Shows significant improvement in TBUT in various dry eye patient groups. preprints.orgnih.govresearchgate.netmdpi.comfrontiersin.orgnih.govnih.govsciopen.commedrxiv.orgnih.govfrontiersin.org
Corneal Staining ScoresConsistently improves fluorescein (B123965) and rose bengal staining scores. preprints.orgnih.govresearchgate.netnih.govmdpi.combmj.comnih.govnih.govmedrxiv.orgaao.orgnih.gov
Meibomian Gland FunctionMay have beneficial effects on meibomian gland morphology and lipid layer thickness. preprints.orgmdpi.comnih.govfrontiersin.orgnih.govsciopen.commedrxiv.org
Study Type / ConditionObserved Effect of DiquafosolSource
Experimental Dry Eye Model (Hyperosmolarity)Improved cell viability, wound healing, and reduced inflammatory cytokines. arvojournals.orgmdpi.com
Patients with Dry Eye DiseaseImproved subjective symptoms and objective signs (staining, TBUT). preprints.orgnih.govresearchgate.netnih.govpreprints.orgmdpi.combmj.comfrontiersin.orgnih.govnih.govsciopen.commedrxiv.orgaao.orgnih.govfrontiersin.org
Post-Cataract Surgery Dry EyeSignificant improvements in TBUT, corneal fluorescein staining, and conjunctival staining. preprints.orgnih.govresearchgate.netnih.govnih.gov
Pediatric Orthokeratology Lens Wearers with Dry EyeImproved dry eye symptoms, TBUT, and tear meniscus height. preprints.orgfrontiersin.orgfrontiersin.org
Aqueous-Deficient Dry EyeSignificant improvements in subjective symptoms, corneal fluorescein staining, and tear meniscus height. preprints.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N4O23P4-4 B10828734 Diquas

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N4O23P4-4

Molecular Weight

786.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/p-4/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

NMLMACJWHPHKGR-NCOIDOBVSA-J

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O

Origin of Product

United States

Molecular and Biochemical Investigations of Diquafosol S Mechanism of Action

P2Y2 Receptor Agonism: Fundamental Ligand-Receptor Interactions

Diquafosol (B1208481) functions as an agonist for the P2Y2 receptor. nih.govwikipedia.org This interaction is key to its ability to modulate tear film components.

Binding Affinity and Selectivity Profiling to Purinergic Receptors

Diquafosol is considered a selective agonist for the P2Y2 receptor, although it also demonstrates affinity for the P2Y4 receptor. researchgate.netmdpi.com The P2Y2 receptor is a G protein-coupled receptor that responds to extracellular nucleotides like ATP and UTP. mdpi.comnih.gov Diquafosol is a synthetic derivative of uridine (B1682114) 5′-triphosphate (UTP). preprints.orgnih.gov Studies characterizing the affinity of various nucleotides for the P2Y2 receptor indicate an affinity order where UTP and ATP show higher affinity, followed by ATP-gamma-S, and then significantly lower affinity for 2-methylthio-ATP and ADP. researchgate.netmdpi.com

Agonist Activity and Signal Transduction Pathways in Cell Lines

Activation of P2Y2 receptors by agonists like diquafosol initiates intracellular signaling cascades. patsnap.comnih.gov

A primary downstream effect of P2Y2 receptor activation is the elevation of intracellular calcium ion concentrations ([Ca2+]i). nih.govpatsnap.compreprints.org This increase in intracellular calcium is a critical step in mediating the secretagogue effects of diquafosol, facilitating fluid transport and mucin secretion from ocular surface cells. preprints.orgnih.govtearfilm.org In vitro studies using cultivated rabbit meibomian gland cells have shown that diquafosol induces intracellular calcium signaling in a dose-dependent manner. preprints.orgnih.gov

Beyond calcium mobilization, diquafosol-mediated P2Y2 receptor activation also influences other signaling pathways. Research indicates that diquafosol can activate the extracellular signal-regulated kinase (ERK) and p90 ribosomal S6 kinase (RSK) pathways. arvojournals.orgresearchgate.net Studies in human corneal epithelial cells (HCECs) under dry conditions demonstrated that diquafosol treatment significantly increased the levels of phosphorylated ERK1/2 and phosphorylated p90RSK. arvojournals.org This activation of the ERK1/2- and p90RSK-mediated MAPK pathway is suggested to play a role in promoting cell survival and inhibiting apoptosis in corneal epithelial cells. arvojournals.orgresearchgate.net Furthermore, diquafosol has been shown to enhance mucin expression in human conjunctival epithelial cells via ERK activation, particularly under hyperosmotic stress conditions. molvis.org The inhibition of ERK signaling using an ERK inhibitor was found to reduce the mRNA and protein levels of certain mucins in these cells. molvis.org

Intracellular Calcium Mobilization Studies

Influence on Mucin Secretion Mechanisms in Conjunctival Goblet Cells (In Vitro Models)

Diquafosol is known to stimulate mucin secretion from conjunctival goblet cells. researchgate.netnih.govnih.gov In vitro studies using rabbit conjunctival tissue have shown that diquafosol increases the secretion of mucin-like glycoproteins, including MUC5AC, from goblet cells. tearfilm.org This effect is mediated, at least partly, via intracellular calcium pathways, as the calcium-chelating agent BAPTA-AM was able to inhibit the secretion. tearfilm.org Diquafosol also augments the gene expression of membrane-associated mucins like MUC1, MUC4, and MUC16 in corneal epithelial cells, and MUC1, MUC16, and MUC5AC in conjunctival epithelial cells, contributing to stimulated mucin secretion. preprints.orgnih.govmdpi.com

Regulation of Aqueous and Lipid Secretion in Ocular Surface Epithelia (Cellular Models)

In addition to mucin secretion, diquafosol promotes the secretion of aqueous fluid from conjunctival epithelial cells. nih.govnih.govpatsnap.com This is facilitated by the elevation of intracellular calcium ion concentrations, which activates chloride channels and promotes fluid transport from the serosal to the mucosal side of the epithelium. preprints.orgnih.gov Studies in animal models have shown that diquafosol increases tear fluid secretion. nih.govfrontiersin.org While diquafosol primarily acts directly on the ocular surface epithelium and goblet cells, its effect on lacrimal glands may be limited, as it did not stimulate protein secretion from isolated rabbit lacrimal glands in one study. nih.gov

Furthermore, research suggests that diquafosol may also influence the lipid layer of the tear film. An in vitro study using cultivated rabbit meibomian gland cells indicated that diquafosol induced intracellular calcium signaling, leading to an increase in total cholesterol cellular release. preprints.orgnih.gov This suggests a potential positive effect of diquafosol on the tear film's lipid layer, which contributes to tear film stability. preprints.orgfrontiersin.org

Table 1: Summary of Diquafosol's Effects on Ocular Surface Secretions (Based on Cellular and In Vitro Models)

Target Cell/TissueSecretion ModulatedMechanism InvolvedEvidence Type
Conjunctival Goblet CellsMucin (e.g., MUC5AC)P2Y2 Receptor Activation, Intracellular Calcium IncreaseIn Vitro tearfilm.org, Cellular preprints.orgnih.govmdpi.com
Conjunctival Epithelial CellsAqueous Fluid, Mucins (MUC1, MUC16, MUC5AC)P2Y2 Receptor Activation, Intracellular Calcium Increase, Chloride Channel Activation, Gene Expression UpregulationCellular preprints.orgnih.govmdpi.com, In Vitro nih.govfrontiersin.org
Corneal Epithelial CellsMucins (MUC1, MUC4, MUC16)Gene Expression Upregulation, ERK ActivationCellular preprints.orgnih.govmolvis.orgmdpi.com
Meibomian Gland CellsLipids (Cholesterol Release)P2Y2 Receptor Signaling, Intracellular Calcium SignalingIn Vitro preprints.orgnih.gov

Investigation of Epithelial Cell Proliferation and Differentiation Pathways (In Vitro)

In vitro studies have demonstrated that diquafosol promotes corneal epithelial healing by influencing cell proliferation and migration. Research using simian virus 40-transfected human corneal epithelial (THCE) cells showed that diquafosol accelerated cell proliferation at concentrations ranging from 20 to 200 μM over 48 hours. researchgate.net This proliferative effect is suggested to be mediated through intracellular calcium-dependent extracellular signal-regulated kinase (ERK) activation. researchgate.netpreprints.org Diquafosol has been shown to induce the phosphorylation of epidermal growth factor receptor (EGFR) and ERK, key components in pathways regulating cell growth and survival. qeios.comresearchgate.netmdpi.com Phosphorylation of EGFR was observed as early as 2 minutes post-stimulation with diquafosol, followed by ERK phosphorylation at 5 minutes. researchgate.net The effect on ERK phosphorylation was attenuated by inhibitors of intracellular calcium and EGFR, indicating the involvement of these pathways. researchgate.net Furthermore, diquafosol has been reported to reverse the apoptosis of corneal epithelial cells, contributing to epithelial repair. qeios.com

Diquafosol also influences the differentiation of epithelial cells, particularly goblet cells, which are responsible for secreting mucins. Studies have shown that diquafosol can increase the expression of membrane-associated mucins like MUC1 and MUC16, as well as secretory mucins like MUC5AC, in human conjunctival epithelial cells. mdpi.comnih.gov This enhanced mucin expression contributes to the stability and hydration of the tear film. qeios.commdpi.com The increase in mucin expression, specifically MUC1, MUC16, and MUC5AC, in hyperosmotic stressed human conjunctival epithelial cells treated with diquafosol was found to be significantly inhibited by an ERK inhibitor, suggesting that ERK signaling is involved in the regulation of mucin expression by diquafosol. nih.gov

Modulation of Inflammatory Pathways and Cytokine Expression (Cellular and Tissue Explant Studies)

Investigations using cellular and tissue explant models have explored diquafosol's ability to modulate inflammatory responses relevant to ocular surface diseases. Diquafosol has demonstrated anti-inflammatory effects, including the inhibition of nuclear factor-kappa B (NF-κB) signaling. preprints.orgmdpi.comarvojournals.orgmdpi.com NF-κB is a key transcription factor involved in the expression of numerous pro-inflammatory mediators. arvojournals.org

Studies using human corneal epithelial cells cultured under dry conditions, mimicking a dry eye state in vitro, showed that diquafosol attenuated the production of reactive oxygen species (ROS) and reduced the expression of certain pro-inflammatory cytokines. arvojournals.org Specifically, levels of IL-1β and TNF-α, which are typically elevated in inflammatory conditions of the ocular surface, were decreased upon incubation with diquafosol. arvojournals.orgmdpi.comnih.gov

The following table summarizes the observed effects of diquafosol on the expression of certain inflammatory cytokines in in vitro dry eye models:

CytokineEffect of Diquafosol Treatment (In Vitro)Reference
IL-1βAttenuated/Reduced Expression arvojournals.orgmdpi.comnih.gov
TNF-αAttenuated/Reduced Expression arvojournals.orgmdpi.com
IL-6Not significantly reduced arvojournals.org
IL-8Not significantly reduced arvojournals.org
GM-CSFNot significantly reduced arvojournals.org
IL-1αReduced Expression mdpi.comnih.gov
C1qReduced Expression (compared to hyperosmotic stress) mdpi.com
IL-17aReduced Expression (compared to hyperosmotic stress) mdpi.com

These findings suggest that diquafosol can mitigate certain aspects of the inflammatory cascade at the cellular level, which is a significant component of dry eye disease pathophysiology. arvojournals.orgresearchgate.net

Metabolic Pathways and Enzymatic Transformations of Diquafosol (In Vitro Systems)

Studies investigating the pharmacokinetics of diquafosol have indicated that it undergoes rapid metabolism. mims.compreprints.org In in vitro systems, diquafosol is quickly transformed into smaller molecular entities. The primary metabolic pathway involves the breakdown of diquafosol into uridine-5'-monophosphate (UMP), uridine, and uracil (B121893). mims.com Diquafosol itself is a dinucleotide derivative of UTP (uridine triphosphate). qeios.comarvojournals.org This metabolic conversion occurs efficiently, particularly at the ocular surface following topical administration. preprints.org The rapid metabolism into endogenous compounds like UMP, uridine, and uracil suggests that systemic exposure to the parent compound after topical ocular administration is likely limited. preprints.org

Synthetic Chemistry and Advanced Synthesis Methodologies of Diquafosol and Analogs

Chemical Synthesis Pathways for Diquafosol (B1208481) Tetrasodium

A large-scale synthesis route for Diquafosol Tetrasodium has been described, starting from commercially available uridine (B1682114) 5'-diphosphate disodium (B8443419) salt chemicalbook.com. Another scalable and practical route utilizes commercially available 5′-uridylic acid disodium salt as the starting material in a four-step process newdrugapprovals.orgacs.orgacs.orgx-mol.comresearchgate.net.

One reported pathway involves the transformation of uridine 5'-diphosphate disodium salt into its tributylamine (B1682462) salt, followed by dimerization using 1,1'-carbonyldiimidazole (B1668759) (CDI) in dimethylformamide (DMF) chemicalbook.com. The crude product is then purified using chromatographic techniques, including Sephadex DEAE column and ion exchange chromatography chemicalbook.com.

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Purification techniques, particularly the use of anion-exchange resin, are critical for separating Diquafosol from impurities acs.orgacs.orgx-mol.comresearchgate.net. The concentration of the sodium chloride solution used in the elution process with anion-exchange resin significantly impacts the purity of the isolated product acs.org. For instance, increasing the sodium chloride concentration from 0.1 mol/L to 2.0 mol/L dramatically increased the purity of Diquafosol acs.org.

The following table illustrates the effect of sodium chloride concentration on the purity of Diquafosol during anion-exchange purification:

NaCl Concentration (mol/L)Purity (%)
0.11.204
0.375.768
0.597.434
2.099.769

Data derived from reference acs.org.

Further purification steps can lead to even higher purity, with one reported purification operation achieving a purity of 99.905% acs.org.

Development of Novel Synthetic Routes for Diquafosol Derivatives

Research into novel synthetic routes for Diquafosol derivatives is ongoing, often driven by the desire for improved efficiency, scalability, and the exploration of analogs with potentially different properties researchgate.net. The synthesis of dinucleoside 5',5'-polyphosphates, including analogs of Diquafosol, has been an area of development for several decades researchgate.netmdpi.com. Methodologies involving the activation of a 5'-nucleotide followed by coupling with a second nucleotide or inorganic pyrophosphate are common approaches researchgate.net. Novel one-pot protocols for the synthesis of symmetrical dinucleoside polyphosphates have also been developed researchgate.net.

Characterization of Synthetic Intermediates and Final Compounds

Rigorous characterization of synthetic intermediates and the final Diquafosol Tetrasodium product is essential to confirm their identity, purity, and structural integrity. Common analytical techniques employed in the characterization of nucleoside polyphosphates include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR) and Mass Spectrometry (MS) acs.orgacs.org. High-Performance Liquid Chromatography (HPLC), particularly ion-pair reverse phase HPLC, is a validated method for detecting major components and related substances in Diquafosol Sodium eye drops, allowing for the assessment of purity and the identification of impurities nih.gov.

Detailed analysis of impurities, such as Impurity A, B, and C, is performed using techniques like HPLC to ensure that their levels are within acceptable limits for pharmaceutical products nih.gov.

Green Chemistry Approaches in Diquafosol Synthesis Research

Green chemistry principles are increasingly being applied in the synthesis of pharmaceutical compounds to reduce the environmental impact of chemical processes researchgate.netmdpi.com. While specific details on the application of green chemistry approaches directly to Diquafosol synthesis are not extensively detailed in the provided search results, the broader field of dinucleotide synthesis has seen the emergence of greener alternatives researchgate.netmdpi.com. Mechanochemistry, for instance, has been explored as a sustainable method for synthesizing carbamates, a different class of compounds, but highlighting the potential for solvent-free or reduced-solvent reactions in nucleotide chemistry researchgate.net. The optimization of purification processes, such as the reuse of anion-exchange resin, also aligns with green chemistry principles by minimizing waste acs.org.

Biophysical and Computational Studies of Diquafosol

Molecular Docking Simulations with P2Y2 Receptor Models

Molecular docking simulations are employed to predict the preferred binding orientation and affinity of diquafosol (B1208481) to models of the P2Y2 receptor. These simulations typically involve placing the ligand (diquafosol) into the binding site of a receptor structure and calculating a score that estimates the binding energy. Studies involving the P2Y2 receptor often utilize homology models, which are built based on the known structures of related receptors like the P2Y1 and P2Y12 receptors researchgate.netresearchgate.net. Docking studies with a homology model of the human P2Y2 receptor have been performed to analyze the binding modes of ligands, including antagonists researchgate.netresearchgate.net. These studies can help identify key residues within the receptor's binding pocket that interact with diquafosol, providing a structural basis for its agonist activity.

Molecular Dynamics Simulations of Diquafosol-Receptor Complexes

Molecular dynamics (MD) simulations extend the analysis beyond static docking poses by simulating the time-dependent behavior of the diquafosol-P2Y2 receptor complex. These simulations allow researchers to observe the dynamic interactions between the ligand and the receptor, assess the stability of the complex, and explore conformational changes in both the ligand and the protein upon binding plos.orgmdpi.com. Parameters monitored in MD simulations can include root-mean-square fluctuation (RMSF), protein-ligand contacts, and binding energies calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) researchgate.netmdpi.com. While specific detailed MD studies of diquafosol explicitly mentioned in the search results were not found, the application of MD simulations is a standard approach in computational drug discovery to refine docking results and gain a more realistic view of ligand-protein interactions researchgate.netplos.orgmdpi.com. MD simulations can provide valuable insights into the intricate stability of protein-ligand complexes and the role of specific interactions over time mdpi.compatsnap.com.

Quantum Chemical Calculations of Diquafosol Electronic Structure

Quantum chemical calculations delve into the electronic properties of diquafosol, providing information about its molecular structure, charge distribution, and reactivity. These calculations, often based on ab initio or Density Functional Theory (DFT) methods, can determine optimized geometries, vibrational frequencies, and electronic orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) nii.ac.jpijrte.org. Such information is crucial for understanding the chemical behavior of diquafosol and its potential interactions at the atomic level. While direct quantum chemical studies specifically on diquafosol were not prominently featured in the search results, these methods are fundamental in computational chemistry for characterizing the intrinsic properties of drug molecules nii.ac.jpijrte.org.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis explores the various three-dimensional shapes (conformations) that diquafosol can adopt and the relative energies associated with these conformations. The energy landscape of a molecule maps these conformations and their energies, revealing the most stable states and the energy barriers between them mdpi.comubc.caaps.org. Understanding the conformational preferences of diquafosol is important because the conformation it adopts when binding to the P2Y2 receptor influences the binding affinity and mode. Computational methods are used to sample the conformational space of the molecule and construct its energy landscape mdpi.comubc.caaps.org. While specific details on the conformational analysis and energy landscape mapping of diquafosol were not extensively detailed in the search results, these studies are essential for understanding the flexibility of the ligand and how it might adapt to the receptor binding site mdpi.comubc.caaps.orgnih.gov.

In Silico Prediction of Ligand-Protein Interactions and Binding Modes

In silico methods, encompassing docking and MD simulations, are used to predict the specific interactions between diquafosol and the amino acid residues within the P2Y2 receptor binding site plos.orgmdpi.com. These predictions illuminate the nature of the binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. Analyzing the predicted binding modes helps to understand how diquafosol activates the receptor. Studies have indicated that diquafosol, as a P2Y2 receptor agonist, interacts with residues important for nucleotide recognition researchgate.net. For instance, interactions with residues predicted to interact with the ribose and phosphate (B84403) groups of nucleotide agonists have been investigated using homology models and mutagenesis studies researchgate.net. In silico analysis can provide a structural basis for the observed pharmacological activity plos.org.

Cheminformatics Approaches for Diquafosol Analog Exploration

Cheminformatics utilizes computational techniques to analyze chemical data and explore chemical space mdpi.comnih.gov. In the context of diquafosol, cheminformatics approaches can be applied to identify and design novel analogs with potentially improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. This involves analyzing the structural features of diquafosol and known P2Y2 receptor ligands, building quantitative structure-activity relationship (QSAR) models, and virtually screening large databases of compounds to find molecules with similar characteristics or predicted activity mdpi.comnih.gov. Cheminformatics can guide the exploration of the chemical space around the diquafosol scaffold to discover new drug candidates targeting the P2Y2 receptor mdpi.comnih.gov.

Advanced Analytical and Characterization Methodologies for Diquafosol Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental in confirming the chemical structure of Diquafosol (B1208481). Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and 31P-NMR, provides detailed information about the arrangement of atoms and their connectivity within the molecule. pmda.go.jp Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of Diquafosol, which helps in confirming its elemental composition and structural integrity. pmda.go.jp Infrared (IR) spectrophotometry is employed to identify the functional groups present in Diquafosol by analyzing the absorption of infrared radiation at specific wavelengths. pmda.go.jp The combination of these spectroscopic techniques allows for a comprehensive structural elucidation of the compound. pmda.go.jpanalis.com.myipb.pt

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, LC-MS)

Chromatographic techniques are indispensable for assessing the purity of Diquafosol and quantifying its presence in various samples. High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of Diquafosol and its related substances or impurities. pmda.go.jppharmaoffer.comnih.gov A validated ion-pair reverse phase HPLC method, for instance, has been established for the detection of major components and related substances in Diquafosol sodium eye drops. nih.govacs.orgacs.org This method involves specific chromatographic conditions, including the column type, mobile phase composition, flow rate, and detection wavelength, to ensure accurate and reliable results. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS combine the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry. pmda.go.jparvojournals.org These techniques are particularly useful for the quantification of Diquafosol and its metabolites in biological matrices, such as plasma or tear fluid, often with high sensitivity and specificity. pmda.go.jparvojournals.orgarvojournals.orgnih.gov For example, LC-MS/MS assays have been used to analyze plasma concentrations of Diquafosol and its metabolites like UTP, UDP, and UMP. pmda.go.jparvojournals.org Studies have shown that Diquafosol is rapidly metabolized on the ocular surface into uridine (B1682114) and uracil (B121893), and LC-MS/MS can track these metabolic products. pmda.go.jpmdpi.com

Research findings using HPLC and LC-MS have provided valuable data on the purity and concentration of Diquafosol. A validated HPLC method demonstrated a limit of quantification (LOQ) of 0.05% and a limit of detection (LOD) of 0.02% for Diquafosol sodium eye drops, with good linearity observed within a specific concentration range for both the main compound and its impurities. nih.govacs.orgresearchgate.net

Table 1: Summary of HPLC Method Validation Parameters for Diquafosol Sodium Eye Drops nih.govacs.orgresearchgate.net

ParameterValue/Finding
LOD0.02%
LOQ0.05%
Linearity (Content)300-900 µg/mL, r² > 0.999
Linearity (Impurities)0.3-4.5 µg/mL, r² > 0.999
AccuracyMet specified criteria
RepeatabilityMet specified criteria

X-ray Crystallography of Diquafosol and Its Co-Crystals with Receptor Fragments

X-ray crystallography is a powerful technique for determining the three-dimensional structure of crystalline compounds at an atomic level. While specific detailed findings on the X-ray crystallography of Diquafosol itself or its co-crystals with receptor fragments were not extensively detailed in the provided search results, this technique is routinely applied in pharmaceutical research to confirm the solid-state structure of drug substances and to understand how they interact with their biological targets. Co-crystallization with receptor fragments, particularly the ligand-binding domain of the P2Y2 receptor, could provide crucial insights into the precise binding mode and interactions between Diquafosol and its target, aiding in the understanding of its agonistic activity. bakerlab.org

Electrophysiological Techniques for Receptor Activity Assessment (In Vitro)

Electrophysiological techniques are used to measure the functional activity of receptors, such as the P2Y2 receptor, in response to ligand binding. In the context of Diquafosol, these methods assess its ability to activate the P2Y2 receptor and trigger downstream cellular responses. Studies using excised rabbit conjunctival tissues have employed electrophysiological measurements, such as short-circuit current analysis, to investigate the effect of Diquafosol on ion transport, specifically chloride ion transport, which is a key event following P2Y2 receptor activation and contributes to fluid secretion. pmda.go.jparvojournals.org The increase in short-circuit current induced by Diquafosol indicates its ability to stimulate ion flux across the epithelium. pmda.go.jp

Furthermore, the effect of Diquafosol on intracellular calcium ion concentration in cultured cells expressing P2Y2 receptors can be measured using techniques like fluorescence fluorometry with calcium indicators such as Fura-2. pmda.go.jp An increase in intracellular calcium concentration upon exposure to Diquafosol is a direct measure of P2Y2 receptor activation. patsnap.compmda.go.jp Research has shown that Diquafosol significantly increases intracellular calcium concentration in cultured rabbit conjunctival epithelial cells in a concentration-dependent manner. pmda.go.jp

Table 2: In Vitro P2Y2 Receptor Activation by Diquafosol pmda.go.jp

ParameterFinding in Cultured Rabbit Conjunctival Epithelial Cells
Effect on Intracellular Ca²⁺ ConcentrationSignificant increase at ≥10 µM
Maximal Ca²⁺ ResponseAchieved at 100 µM

In cells expressing human P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, or P2Y6), the affinity of Diquafosol has been determined by measuring inositol (B14025) trisphosphate formation. pmda.go.jp Diquafosol showed comparable potency to UTP (a positive control) in activating the P2Y2 receptor. pmda.go.jp

Table 3: Diquafosol Affinity for Human P2Y Receptor Subtypes (In Vitro) pmda.go.jp

Receptor SubtypeEC₅₀ for Inositol Trisphosphate Formation
P2Y20.15 µM
UTP (Control)0.17 µM
P2Y1, P2Y4, P2Y6Low affinity

Microscopic Techniques for Cellular and Tissue Localization Studies

Microscopic techniques are vital for visualizing the effects of Diquafosol at the cellular and tissue level and for studying its localization. Fluorescence microscopy can be used to assess cellular health and viability in the presence of Diquafosol, for example, by evaluating markers of apoptosis or reactive oxygen species (ROS) production. arvojournals.orgkjpp.net Studies using fluorescence microscopy have shown that Diquafosol can decrease the number of apoptotic cells and reduce intracellular ROS levels in corneal epithelial cells under dry conditions. arvojournals.org

Confocal microscopy allows for high-resolution imaging of tissues, providing detailed information about cellular morphology and distribution. Confocal microscopic analysis has been used to study changes in corneal nerve density in patients treated with Diquafosol, suggesting a potential role in improving corneal nerve health. mdpi.comresearchgate.net

Immunohistochemistry, a technique that uses antibodies to detect specific proteins in tissue samples, can be employed to study the expression and localization of proteins involved in the mechanism of action of Diquafosol, such as phosphorylated Erk1/2 and phosphorylated p90RSK, in corneal tissue. arvojournals.org

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are considered a gold standard for quantitatively measuring the affinity of a ligand for its receptor. giffordbioscience.comwikipedia.orgoncodesign-services.com These assays involve using a radioactively labeled form of the ligand (radioligand) to measure its binding to receptors in tissue homogenates, cell membranes, or cultured cells. giffordbioscience.comuah.esnih.gov By incubating varying concentrations of the radioligand or an unlabeled competitor (such as Diquafosol) with the receptor preparation, researchers can determine key binding parameters like the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), which indicates receptor density. giffordbioscience.comwikipedia.orguah.esnih.gov

Competitive radioligand binding assays are particularly useful for determining the relative affinity (Ki) of unlabeled compounds like Diquafosol for a specific receptor site by measuring their ability to inhibit the binding of a known radioligand. giffordbioscience.comoncodesign-services.comuah.es While specific detailed radioligand binding data for Diquafosol and the P2Y2 receptor were not prominently featured in the provided search results, this technique is a standard method for characterizing the binding properties of receptor agonists and antagonists in pharmacological research. wikipedia.orgoncodesign-services.comnih.gov The principle involves separating receptor-bound radioligand from free radioligand, often through filtration, and then quantifying the radioactivity of the bound fraction. giffordbioscience.com

Role of Diquafosol in Investigating Cellular and Tissue Mechanisms Non Clinical Models

Diquafosol (B1208481) as a Tool for Studying P2Y2 Receptor Function in Cellular Models

Diquafosol's primary mechanism involves activating P2Y2 receptors, which are expressed in various ocular tissues, including the conjunctival epithelium, corneal epithelium, and meibomian glands d-nb.infoarvojournals.orgqeios.com. Studies using cultured cells, such as human corneal epithelial cells (HCECs) and rabbit meibomian gland cells, have demonstrated that diquafosol binding to P2Y2 receptors triggers an increase in intracellular calcium concentration preprints.orgnih.govresearchgate.netresearchgate.net. This calcium signaling cascade is a key event mediating downstream cellular responses, such as fluid and mucin secretion mims.comarvojournals.orgqeios.com. Research has shown that diquafosol induces intracellular calcium signaling in cultivated rabbit meibomian gland cells in a dose-dependent manner preprints.orgnih.govresearchgate.netpreprints.org.

In Vitro Models for Tear Film Homeostasis Research

In vitro models, particularly those using cultured ocular surface epithelial cells, are instrumental in studying the effects of diquafosol on tear film components like mucins and water secretion. Diquafosol has been shown to stimulate the secretion of mucin and water from conjunctival epithelial cells and goblet cells in these models mims.comarvojournals.orgnih.govnih.govresearchgate.net. Studies have demonstrated that diquafosol can upregulate the expression of membrane-binding mucin genes, such as MUC1 and MUC16, in human conjunctival epithelial cells preprints.orgnih.gov. This contributes to the stabilization of the tear film and hydration of the ocular surface nih.gov.

Investigation of Ocular Surface Wound Healing Processes (In Vitro and Ex Vivo Models)

Diquafosol's impact on ocular surface wound healing has been explored in both in vitro and ex vivo models. In vitro studies using human corneal epithelial cells subjected to desiccation stress have shown that diquafosol can reduce reactive oxygen species (ROS) levels, inhibit apoptosis, and decrease inflammation arvojournals.orgresearchgate.net. Diquafosol treatment in these models increased levels of phospho-Erk1/2, phospho-90RSK, phospho-Akt, and IκB-α, while decreasing NF-κB-p65, IL-1β, and TNF-α arvojournals.orgresearchgate.net. This suggests a role in promoting cell survival and modulating inflammatory responses crucial for wound healing arvojournals.orgresearchgate.net. Ex vivo corneal models, which allow for the maintenance of corneal structure and multiple cell layers, can also be used to study wound healing in the presence of inflammatory cytokines, although specific studies using diquafosol in this particular ex vivo model setup were not detailed arvojournals.org. However, in vivo/in vitro models of dry eye disease using hyperosmolarity have shown that diquafosol treatment can restore cell viability and wound healing mdpi.comnih.gov. Diquafosol has also been shown to promote corneal epithelial wound healing through P2Y2 receptor activation, leading to ERK-stimulated cell proliferation and migration arvojournals.orgresearchgate.net.

Animal Models for Studying Basic Ocular Surface Physiology (e.g., tear film dynamics, mucin layer integrity)

Animal models, including rabbits, rats, and mice, have been extensively used to investigate the effects of diquafosol on basic ocular surface physiology. Studies in rabbit models have shown that diquafosol stimulates water secretion from conjunctival epithelial cells and mucin secretion from conjunctival goblet cells via P2Y2 receptors nih.gov. In rat models of dry eye disease, diquafosol administration has been reported to increase tear fluid secretion and restore corneal epithelial barrier function nih.govtargetmol.com. Studies in Goto-Kakizaki rats, a model of type 2 diabetes with corneal neuropathy, showed that diquafosol significantly increased Schirmer's test results and reduced corneal fluorescein (B123965) staining scores preprints.orgnih.gov. Canine models have also shown statistically significant increases in tear film MUC5AC concentrations following diquafosol administration preprints.org. In superoxide (B77818) dismutase-1 (Sod1)-knockout mice, an age-related dry eye model, diquafosol treatment improved tear film breakup time, reduced staining scores, and increased goblet cell density and muc5 messenger RNA expression nih.govresearchgate.net.

Diquafosol's Influence on Cellular Adhesion and Barrier Function (In Vitro)

In vitro studies have explored diquafosol's effects on cellular adhesion and barrier function, particularly in the context of the corneal epithelium. Diquafosol has been shown to enhance corneal barrier function arvojournals.orgqeios.comnih.govresearchgate.net. This is partly attributed to its ability to increase mucin and water secretion, which helps maintain the integrity of the ocular surface barrier mims.comarvojournals.orgnih.govresearchgate.net. While the direct influence on specific cellular adhesion molecules is not explicitly detailed in the search results, the improvement in barrier function suggests a positive impact on the structures that maintain epithelial cell-cell adhesion. Diquafosol has been confirmed to reverse apoptosis of corneal epithelial cells and improve corneal epithelial barrier function qeios.comresearchgate.net.

Exploration of Diquafosol's Effects on Meibomian Gland Function (Animal Models, In Vitro)

Research using both animal models and in vitro systems has investigated diquafosol's effects on meibomian gland function. In vitro studies using cultivated rabbit meibomian gland cells have indicated that diquafosol induces intracellular calcium signaling, leading to increased total cholesterol cellular release, suggesting a role in stimulating lipid secretion preprints.orgnih.govresearchgate.netpreprints.org. Animal studies, including those in murine models, have also explored the impact on meibomian glands nih.govpreprints.org. Diquafosol has been demonstrated to stimulate holocrine-like lipid secretion from meibocytes via activation of P2Y2R preprints.org. Studies in Sod1-knockout mice showed that diquafosol treatment improved the number of lipid droplets in meibomian glands researchgate.net.

Research Findings on Diquafosol's Effects in Non-Clinical Models

Here is a summary of some research findings from the search results, which can be presented in interactive tables:

Table 1: Effects of Diquafosol on Tear Film and Ocular Surface in Sod1-/- Mice nih.govresearchgate.net

ParameterBefore Diquafosol Treatment (Sod1-/- Mice)After Diquafosol Treatment (Sod1-/- Mice)Significance (p-value)
Fluorescein Staining ScoreSignificantly HigherImprovedNot specified
Tear Film Breakup TimeLowerImproved SignificantlyNot specified
Rose Bengal Staining ScoreHigherImproved SignificantlyNot specified
Aqueous Tear QuantityLowerImproved SignificantlyNot specified
Goblet Cell DensityLowerIncreased Notably and ConsistentlyNot specified
muc5 mRNA ExpressionLowerImproved SignificantlyNot specified
Number of Lipid DropletsLowerImprovedNot specified

Table 2: Effects of Diquafosol on Inflammatory Markers in Hyperosmotic Stress-Induced HCECs (In Vitro) arvojournals.orgresearchgate.netekjo.org

MarkerHyperosmotic Stress AloneHyperosmotic Stress + Diquafosol TreatmentEffect of Diquafosol
ROS LevelsIncreasedReducedDecrease
ApoptosisEnhancedMarkedly ReducedInhibition
IL-1β mRNAIncreasedSignificantly DecreasedDecrease
IL-1β ProteinIncreasedSignificantly DecreasedDecrease
TNF-α mRNAIncreasedSignificantly DecreasedDecrease
TNF-α ProteinIncreasedSignificantly DecreasedDecrease
NF-κB-p65IncreasedSignificantly DecreasedDecrease
Phospho-Erk1/2LowerIncreasedIncrease
Phospho-90RSKLowerIncreasedIncrease
Phospho-AktLowerIncreasedIncrease
IκB-αLowerIncreasedIncrease

Table 3: Effects of Diquafosol on Corneal Wound Healing and Related Factors researchgate.netmdpi.comnih.gov

ModelConditionTreatmentObserved Effect
In vivo/In vitro Dry Eye Model (Hyperosmolarity)Reduced Cell Viability, Inhibited Wound Healing, Corneal DamageDiquafosolRestored Cell Viability, Restored Wound Healing, Reduced Corneal Damage mdpi.comnih.gov
In vivo/In vitro Dry Eye Model (Hyperosmolarity)Increased ApoptosisDiquafosolDecreased Apoptosis mdpi.comnih.gov
In vivo/In vitro Dry Eye Model (Hyperosmolarity)Lower NGF ExpressionDiquafosolIncreased NGF Expression and Translocation into Extracellular Space mdpi.comnih.gov
In Vitro Corneal Epithelial CellsDesiccation StressDiquafosolAccelerated gap closure in cell migration assay researchgate.net

Structure Activity Relationship Sar Studies for Diquafosol Analogs in Fundamental Research

Systematic Modification of Diquafosol (B1208481) Core Structure

The core structure of diquafosol consists of two uridine (B1682114) nucleosides linked by a tetraphosphate (B8577671) chain. newdrugapprovals.orgnih.gov Systematic modification of this core structure is a fundamental approach in SAR studies to understand the molecular determinants of P2Y2 receptor binding, activation, and selectivity. Modifications can involve alterations to the nucleobase, the ribose sugar, or the phosphate (B84403) chain. Research has indicated that the length and composition of the phosphate chain are particularly important structural features influencing the activity and selectivity of diquafosol and its analogs. researchgate.netresearchgate.net Variations in the number of phosphate groups, as well as modifications to the phosphodiester linkages, can significantly impact the molecule's interaction with purinergic receptors.

Impact of Structural Changes on P2Y2 Receptor Binding and Activation (In Vitro)

In vitro studies are essential for quantifying the effects of structural modifications on the binding affinity and activation of the P2Y2 receptor by diquafosol analogs. These studies typically involve measuring the potency of analogs in activating the receptor, often expressed as an EC50 value (half maximal effective concentration). SAR studies have revealed that the length of the phosphate chain is a critical factor determining the selectivity of diquafosol analogs among different P2Y receptor subtypes, including P2Y2, P2Y4, and P2Y6 receptors. researchgate.netresearchgate.net Specifically, a tetraphosphate chain, as present in diquafosol, has been shown to achieve favorable selectivity for the P2Y2 receptor, with an reported EC50 value of 0.1 μmol/L for P2Y2 activation. researchgate.net Analogs with different phosphate chain lengths may exhibit altered potency and selectivity profiles, providing insights into the structural requirements for optimal P2Y2 receptor interaction.

Relationship Between Molecular Structure and Cellular Responses (e.g., mucin secretion, calcium flux)

The activation of the P2Y2 receptor by diquafosol and its analogs triggers a cascade of intracellular events, including the elevation of intracellular calcium ion concentrations. mims.comnih.govarvojournals.orgmdpi.comresearchgate.netpreprints.org This calcium mobilization is a key step leading to downstream cellular responses such as the stimulation of mucin and fluid secretion. mims.comnih.govarvojournals.orgmdpi.com SAR studies investigate the correlation between the molecular structure of diquafosol analogs and their ability to induce these cellular responses. Analogs designed with modified structures can be tested in cell-based assays to measure their efficacy in stimulating calcium flux and promoting mucin secretion from relevant cell types, such as conjunctival epithelial cells and goblet cells. nih.govarvojournals.orgresearchgate.net Furthermore, the impact of structural changes on the expression of various mucin genes (e.g., MUC1, MUC4, MUC5AC, MUC16) can be examined to understand the full spectrum of cellular effects mediated by different analogs. nih.govarvojournals.orgresearchgate.net By correlating the structural features of analogs with the magnitude and nature of the observed cellular responses, researchers can gain a deeper understanding of the structure-activity relationships governing P2Y2 receptor-mediated biological effects.

Development of SAR Models for Guiding New Chemical Entity Synthesis for Research Probes

The data generated from systematic SAR studies on diquafosol analogs can be used to develop predictive SAR models. These models, which can be qualitative or quantitative, aim to establish a relationship between the structural features of the analogs and their biological activity (e.g., P2Y2 receptor potency, selectivity, or efficacy in stimulating mucin secretion). nih.govresearchgate.net By identifying the key structural elements that contribute to desired biological properties, these SAR models can serve as valuable tools for guiding the rational design and synthesis of new chemical entities. nih.govnih.gov These novel analogs can be specifically tailored as research probes to investigate particular aspects of P2Y2 receptor function, dissect signaling pathways, or explore the therapeutic potential of targeting this receptor in various biological contexts. The development of well-characterized chemical probes is crucial for advancing fundamental research and validating potential therapeutic targets. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Diquafosol Analogs

Pharmacophore modeling and ligand-based drug design are computational approaches widely used in drug discovery and can be applied to the study of diquafosol analogs. nih.govresearchgate.netmdpi.com3ds.comfrontiersin.org A pharmacophore model represents the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target, such as the P2Y2 receptor. researchgate.netmdpi.com In the absence of a high-resolution 3D structure of the P2Y2 receptor, ligand-based pharmacophore models can be generated using a set of known active diquafosol analogs. nih.govmdpi.comfrontiersin.org These models identify common features among the active ligands, such as hydrogen bond donors/acceptors, hydrophobic centers, or charged regions, and their spatial arrangement. researchgate.netfrontiersin.org

Ligand-based drug design principles utilize these pharmacophore models to search chemical databases for novel compounds that possess similar features and spatial arrangements, potentially identifying new P2Y2 receptor agonists or modulators. nih.govmdpi.com3ds.com This approach can also be used to refine the structures of existing diquafosol analogs to enhance their potency, selectivity, or other desirable properties for use as research tools. By applying these computational techniques, researchers can prioritize the synthesis and testing of analogs with a higher probability of exhibiting the desired activity profile, accelerating the discovery of valuable research probes.

Q & A

Q. What is the molecular mechanism by which Diquas modulates tear film components in dry eye disease?

this compound (diquafosol sodium) acts as a P2Y2 receptor agonist, stimulating transmembrane ion channels to promote mucin secretion from goblet cells and fluid secretion from conjunctival epithelial cells. This dual action stabilizes the tear film by restoring its aqueous and mucin layers, addressing both aqueous-deficient and evaporative dry eye subtypes. Methodologically, researchers can validate this mechanism using in vitro models (e.g., human corneal epithelial cell lines) to measure mucin gene expression (e.g., MUC5AC) via qPCR or immunofluorescence .

Q. What experimental models are appropriate for evaluating this compound' efficacy in preclinical studies?

  • In vivo models : Use murine dry eye models induced by scopolamine or desiccating stress, with endpoints like corneal fluorescein staining, tear volume (phenol red thread test), and inflammatory cytokine levels (e.g., IL-6, TNF-α) .
  • Ex vivo models : Isolated rabbit corneas can assess epithelial wound healing rates post-Diquas treatment .
  • Clinical trial frameworks : Phase III randomized controlled trials (RCTs) with primary endpoints such as Schirmer’s test (tear secretion), tear film breakup time (TBUT), and patient-reported symptom scores (e.g., OSDI questionnaire) .

Q. How should researchers design clinical endpoints to measure this compound' therapeutic effects?

Standardize endpoints into objective measures (e.g., Schirmer’s test ≥10 mm/5 min, TBUT ≥5 seconds) and subjective measures (e.g., Visual Analog Scale for discomfort). Stratify cohorts by dry eye etiology (e.g., Sjögren’s syndrome vs. meibomian gland dysfunction) to account for heterogeneity in treatment response .

Advanced Research Questions

Q. How can conflicting efficacy data for this compound across patient subgroups be resolved?

Contradictions (e.g., reduced efficacy in elderly patients) require multivariate regression analysis to control for confounders like comorbidities (e.g., diabetes) or concomitant medications. Subgroup analysis stratified by age, sex, or baseline tear osmolarity can isolate demographic/physiological factors influencing outcomes. Pair this with in vitro studies comparing P2Y2 receptor density across age groups .

Q. What methodologies are optimal for studying this compound' long-term safety and tolerance?

Design a prospective longitudinal cohort study with follow-up periods ≥12 months. Monitor adverse events (e.g., ocular hyperemia, blurred vision) via standardized grading scales (e.g., National Eye Institute criteria). Incorporate pharmacokinetic sampling (e.g., conjunctival drug concentration via HPLC) to correlate exposure with adverse effects .

Q. How can researchers integrate multi-omics data to elucidate this compound' impact on corneal homeostasis?

Combine transcriptomics (RNA-seq of corneal epithelial cells) to identify upregulated mucin/ion transporter genes, proteomics (LC-MS/MS for tear film proteins), and metabolomics (NMR-based analysis of lipid mediators). Use bioinformatics tools (e.g., STRING database) to map interaction networks between this compound-modulated pathways .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound trial data with high interpatient variability?

  • Mixed-effects models : Account for repeated measures (e.g., monthly Schirmer’s tests) and random patient effects.
  • Bootstrapping : Assess robustness of small-sample findings (e.g., rare adverse events).
  • Bayesian adaptive designs : Dynamically adjust sample size or dosing based on interim efficacy/safety data .

Q. How should researchers address ethical considerations in this compound trials involving vulnerable populations (e.g., elderly, immunocompromised)?

  • Informed consent : Use plain-language summaries and iterative comprehension checks.
  • Data safety monitoring boards (DSMBs) : Implement independent oversight for early termination rules if severe adverse events exceed predefined thresholds .

Data Presentation

Q. Table 1. Key Parameters for Preclinical Evaluation of this compound

ParameterMethodologyRelevance to Mechanism
Mucin secretionPeriodic acid-Schiff (PAS) stainingConfirms goblet cell activation
Tear volumePhenol red thread testQuantifies aqueous layer improvement
Inflammatory markersELISA for IL-6, TNF-αAssesses anti-inflammatory effects

Q. Table 2. Common Pitfalls in this compound Clinical Trial Design

PitfallMitigation Strategy
Heterogeneous patient cohortsStratified randomization by dry eye subtype
Unblinded outcome assessorsCentralized masked grading of corneal staining

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.